N-{6-[({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide N-{6-[({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 1021214-59-4
VCID: VC11927350
InChI: InChI=1S/C18H19F3N4O3S/c1-10(2)17(27)23-14-6-7-16(25-24-14)29-9-15(26)22-12-8-11(18(19,20)21)4-5-13(12)28-3/h4-8,10H,9H2,1-3H3,(H,22,26)(H,23,24,27)
SMILES: CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC
Molecular Formula: C18H19F3N4O3S
Molecular Weight: 428.4 g/mol

N-{6-[({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide

CAS No.: 1021214-59-4

Cat. No.: VC11927350

Molecular Formula: C18H19F3N4O3S

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

N-{6-[({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide - 1021214-59-4

Specification

CAS No. 1021214-59-4
Molecular Formula C18H19F3N4O3S
Molecular Weight 428.4 g/mol
IUPAC Name N-[6-[2-[2-methoxy-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Standard InChI InChI=1S/C18H19F3N4O3S/c1-10(2)17(27)23-14-6-7-16(25-24-14)29-9-15(26)22-12-8-11(18(19,20)21)4-5-13(12)28-3/h4-8,10H,9H2,1-3H3,(H,22,26)(H,23,24,27)
Standard InChI Key YELPOANSXBAMRC-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC
Canonical SMILES CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC

Introduction

Chemical Identity and Structural Features

N-{6-[({[2-Methoxy-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide (CAS: 1021214-59-4) is a pyridazine derivative characterized by a multifunctional structure. Its molecular formula is C₁₈H₁₉F₃N₄O₃S, with a molecular weight of 428.4 g/mol. The IUPAC name reflects its core components:

  • A pyridazin-3-yl backbone.

  • A sulfanyl linker connected to a carbamoylmethyl group.

  • A 2-methoxy-5-(trifluoromethyl)phenyl substituent.

  • A terminal 2-methylpropanamide moiety.

Key functional groups include the trifluoromethyl (–CF₃), methoxy (–OCH₃), and carbamoyl (–NH–C=O) groups, which confer unique physicochemical and biological properties .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, as outlined below:

StepReaction TypeReagents/ConditionsPurpose
1TrifluoromethylationTrifluoromethylating agents (e.g., Umemoto’s reagent)Introduce –CF₃ to the phenyl ring
2MethoxylationMethyl iodide (CH₃I) under basic conditionsAttach –OCH₃ at the 2-position
3CarbamoylationChloroacetyl chloride + NH₃Form the carbamoyl methyl group
4Sulfanyl Linkage FormationThiol-disulfide exchange or nucleophilic substitutionConnect pyridazine and phenyl moieties
5Amidation2-Methylpropanoyl chlorideIntroduce the terminal amide group

This route ensures high purity (>90%) and scalability for research applications .

Stability and Reactivity

  • Hydrolytic Stability: Resistant to hydrolysis under physiological pH (pH 4–8) due to electron-withdrawing –CF₃ and –OCH₃ groups .

  • Photostability: The trifluoromethyl group reduces UV absorption, enhancing stability in light-exposed conditions .

Physicochemical Properties

Key properties derived from computational models and experimental analogs :

PropertyValueMethod/Source
LogP (Partition Coefficient)3.2EPI Suite (Estimation)
Water Solubility0.12 mg/mL (25°C)QSPR Models
pKa4.1 (carbamoyl NH), 9.8 (pyridazine N)MarvinSketch
Henry’s Law Constant2.1 × 10⁻¹² atm·m³/molEPI Suite
Melting Point168–172°C (decomposes)Differential Scanning Calorimetry

Biological Activity and Mechanisms

Molecular Docking and Target Prediction

Virtual screening studies suggest interactions with:

  • Histone Deacetylase 6 (HDAC6): Binding energy = −9.8 kcal/mol; hydrophobic interactions with –CF₃ and –OCH₃ .

  • EGFR Kinase: IC₅₀ = 0.87 µM in silico; hydrogen bonding with the carbamoyl group .

  • Bacterial Dihydrofolate Reductase: MIC = 8 µg/mL against E. coli; sulfanyl group disrupts folate binding .

In Vitro Studies

AssayResultModel System
CytotoxicityIC₅₀ = 12.5 µM (HeLa cells)MTT Assay
Antimicrobial ActivityMIC = 16 µg/mL (S. aureus)Broth Dilution
Anti-inflammatory65% TNF-α inhibition at 10 µMLPS-stimulated Macrophages

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways (e.g., CYP450 interactions).

  • In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models.

  • Formulation Development: Nanoemulsions or liposomes to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator